Cas no 2167749-56-4 (tert-butyl cis-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate)
tert-butyl cis-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate
- 3-(Boc-amino)-1-(trifluoromethyl)cyclobutanol
- tert-butyl N-[trans-3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate
- tert-butyl N-[cis-3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate
- tert-butyl (3-hydroxy-3-(trifluoromethyl)cyclobutyl)carbamate
- BAC92465
- SB22617
- SY248096
- D96735
- A936268
- E
- tert-butyl cis-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate
-
- Inchi: 1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-6-4-9(16,5-6)10(11,12)13/h6,16H,4-5H2,1-3H3,(H,14,15)
- InChI Key: VKIUORAPQPBASU-UHFFFAOYSA-N
- SMILES: FC(C1(CC(C1)NC(=O)OC(C)(C)C)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 303
- XLogP3: 1.8
- Topological Polar Surface Area: 58.6
tert-butyl cis-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7548053-0.05g |
tert-butyl N-[(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate |
2167749-56-4 | 95.0% | 0.05g |
$2791.0 | 2025-02-24 | |
| Enamine | EN300-7548053-0.1g |
tert-butyl N-[(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate |
2167749-56-4 | 95.0% | 0.1g |
$2923.0 | 2025-02-24 | |
| Enamine | EN300-7548053-0.25g |
tert-butyl N-[(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate |
2167749-56-4 | 95.0% | 0.25g |
$3056.0 | 2025-02-24 | |
| Enamine | EN300-7548053-0.5g |
tert-butyl N-[(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate |
2167749-56-4 | 95.0% | 0.5g |
$3189.0 | 2025-02-24 | |
| Enamine | EN300-7548053-1.0g |
tert-butyl N-[(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate |
2167749-56-4 | 95.0% | 1.0g |
$3322.0 | 2025-02-24 | |
| Enamine | EN300-7548053-2.5g |
tert-butyl N-[(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate |
2167749-56-4 | 95.0% | 2.5g |
$6512.0 | 2025-02-24 | |
| Enamine | EN300-7548053-5.0g |
tert-butyl N-[(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate |
2167749-56-4 | 95.0% | 5.0g |
$9636.0 | 2025-02-24 | |
| Enamine | EN300-7548053-10.0g |
tert-butyl N-[(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate |
2167749-56-4 | 95.0% | 10.0g |
$14288.0 | 2025-02-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1804-100MG |
tert-butyl cis-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate |
2167749-56-4 | 95% | 100MG |
¥ 963.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1804-250MG |
tert-butyl cis-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate |
2167749-56-4 | 95% | 250MG |
¥ 1,537.00 | 2023-04-05 |
tert-butyl cis-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate Suppliers
tert-butyl cis-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on tert-butyl cis-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate
Comprehensive Overview of tert-butyl cis-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate (CAS No. 2167749-56-4)
The compound tert-butyl cis-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate (CAS No. 2167749-56-4) is a highly specialized chemical intermediate gaining attention in pharmaceutical and agrochemical research. With its unique cyclobutyl backbone and trifluoromethyl functional group, this molecule exhibits remarkable potential in drug discovery, particularly in the development of small-molecule therapeutics targeting metabolic disorders and inflammatory diseases. Researchers are increasingly focusing on its stereochemistry (cis-configuration) and the role of the hydroxy moiety in enhancing bioavailability.
Recent trends in AI-driven drug discovery have highlighted the importance of fluorinated compounds like 2167749-56-4, as machine learning models predict improved binding affinity with fluorine-containing scaffolds. The tert-butyl carbamate protecting group further enhances stability during synthetic processes, making it valuable for peptide mimetics and protease inhibitor design. Industry reports suggest a growing demand for such intermediates in bioconjugation and PROTAC (Proteolysis Targeting Chimera) technologies.
From a synthetic chemistry perspective, the 3-hydroxy-3-(trifluoromethyl)cyclobutyl moiety presents intriguing challenges and opportunities. The cyclobutane ring strain influences conformational rigidity, while the trifluoromethyl group modulates lipophilicity—a critical factor in blood-brain barrier penetration studies. Patent analyses reveal applications in kinase inhibitor development, with particular relevance to JAK/STAT pathway modulators. Environmental considerations also drive interest in its green synthesis routes, aligning with sustainable chemistry initiatives.
Analytical characterization of CAS 2167749-56-4 typically involves advanced techniques like chiral HPLC for enantiomeric purity assessment and 19F-NMR for tracking fluorinated intermediates. The compound’s logP and pKa profiles make it suitable for prodrug strategies, especially in targeted drug delivery systems. Recent publications correlate its structural features with improved PK/PD properties (pharmacokinetics/pharmacodynamics) in preclinical models.
Market intelligence indicates rising queries about scale-up synthesis of tert-butyl cis-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate, reflecting its transition from research-scale to potential GMP production. Regulatory databases show no significant restrictions, though proper quality control documentation is essential for pharmaceutical intermediates. Its compatibility with click chemistry platforms further expands utility in biomarker discovery and diagnostic probe development.
Emerging applications include incorporation into metal-organic frameworks (MOFs) for controlled release formulations and as a building block for supramolecular catalysts. The hydroxy group allows derivatization into esters or ethers, enabling structure-activity relationship (SAR) optimization. Computational chemists utilize its scaffold for molecular docking simulations against emerging therapeutic targets like SARS-CoV-2 main protease (non-political context).
Storage and handling recommendations emphasize protection from moisture due to the carbamate group’s sensitivity. Technical datasheets typically specify -20°C storage under inert atmosphere for long-term stability. The compound’s MSDS (non-hazardous classification) facilitates global shipping compliance, though users should verify regional regulations.
Future research directions may explore its enantioselective synthesis using organocatalysis or biocatalysis, addressing industry needs for chiral purity. Its structural analogs appear in recent FDA Orange Book listings, suggesting potential patent landscapes worth monitoring. Collaborative studies between academia and pharma leverage this intermediate for fragment-based drug design (FBDD) pipelines.
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